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Cadmium zinc sulfide

Photocatalytic hydrogen evolution Visible-light water splitting Ternary metal sulfide photocatalysts

This is a true solid-solution semiconductor, not a physical mixture, enabling continuous band-gap tuning (2.41–3.67 eV) via the Zn:Cd ratio. For photocatalytic hydrogen evolution, optimized co-catalyst-coated CZS nanospheres deliver up to 104.5 mmol·g⁻¹·h⁻¹ with >50% AQE at 420 nm. For photodetectors, nanostructured thin films achieve detectivity up to 1×10¹¹ Jones and EQE up to 553%. For QLED displays, CdZnS-based heterostructured quantum dots provide >2× EQE improvement over simpler CdSe designs. Insist on single-phase material; substitutes cannot replicate the atomic-level integration essential for precise band alignment.

Molecular Formula CdS2Zn
Molecular Weight 241.9 g/mol
CAS No. 12442-27-2
Cat. No. B077523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium zinc sulfide
CAS12442-27-2
Molecular FormulaCdS2Zn
Molecular Weight241.9 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[Zn+2].[Cd+2]
InChIInChI=1S/Cd.2S.Zn/q+2;2*-2;+2
InChIKeyUQMZPFKLYHOJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 6 in / 50 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Zinc Sulfide (CAS 12442-27-2) Technical Specification and Procurement Baseline Overview


Cadmium zinc sulfide (CdZnS; CAS 12442-27-2) is a ternary II-VI semiconductor solid solution formed by alloying cadmium sulfide (CdS) and zinc sulfide (ZnS) [1]. This compound exhibits a tunable band gap spanning approximately 2.41 eV to 3.67 eV depending on the Zn:Cd molar ratio, enabling customized optoelectronic properties that neither binary parent compound can independently achieve [2][3]. CdZnS is synthesized via multiple routes including co-precipitation, hydrothermal methods, solvothermal techniques, and electrodeposition, each yielding distinct morphologies ranging from nanoparticles and nanorods to urchin-like microspheres [4]. Its primary scientific and industrial applications center on visible-light-driven photocatalytic hydrogen evolution, thin-film photodetectors, quantum dot-based light-emitting diodes (QLEDs), and buffer layers in thin-film solar cells [5][6]. As a solid solution rather than a physical mixture, CdZnS provides atomic-level integration of Zn into the CdS lattice, yielding properties fundamentally distinct from core-shell structures or heterojunctions.

Why CdZnS (CAS 12442-27-2) Cannot Be Replaced by CdS, ZnS, or Physical Blends in Performance-Critical Applications


CdZnS operates as a true solid solution with atomic-level Zn incorporation into the CdS lattice, which fundamentally distinguishes it from physical mixtures of CdS and ZnS nanoparticles or from core-shell heterostructures [1]. In a solid solution, the continuous modulation of the electronic band structure occurs because Zn and Cd atoms share the same crystallographic sites, producing a single-phase material with properties intermediate between and distinct from the binary endpoints . Physical blends of CdS and ZnS exhibit two discrete band gaps corresponding to each phase, resulting in suboptimal charge separation and interfacial recombination losses that are absent in the homogeneous solid solution [2]. Core-shell CdS/ZnS architectures, while offering surface passivation benefits, maintain an abrupt heterojunction that limits the degree of electronic structure tuning achievable with CdZnS [3]. For applications requiring precise band alignment with adjacent layers—such as buffer layers in CIGS solar cells or charge transport layers in QLEDs—only the solid solution provides the continuous, stoichiometrically controlled band gap engineering necessary for optimized device performance [4]. Consequently, procurement specifications requiring tunable optoelectronic properties within a single-phase material cannot be satisfied by substituting physical mixtures or core-shell alternatives.

Cadmium Zinc Sulfide (CAS 12442-27-2) Quantitative Performance Differentiation Evidence Guide


Photocatalytic Hydrogen Evolution Rate of CdZnS vs. CdS and ZnS: Composition-Dependent Activity Enhancement

The Zn0.5Cd0.5S solid solution (Zn:Cd molar ratio 1:1) achieves a hydrogen evolution rate of 7.42 mmol·h⁻¹·g⁻¹, which exceeds pure CdS by a factor of 24 and pure ZnS by a factor of 54 under identical visible-light irradiation conditions [1]. This performance also surpasses that of optimal Pt-loaded CdS, demonstrating that the solid solution architecture provides superior catalytic activity without requiring noble metal co-catalysts [1]. In a separate study, a Cd0.62Zn0.38S composition exhibited the highest hydrogen evolution rate among tested Zn:Cd ratios, confirming that composition optimization is essential for maximizing photocatalytic performance [2]. The enhancement mechanism is attributed to the modified energy band structure resulting from Zn incorporation into the CdS lattice, which improves charge carrier separation efficiency while maintaining sufficient visible-light absorption [3].

Photocatalytic hydrogen evolution Visible-light water splitting Ternary metal sulfide photocatalysts

Apparent Quantum Efficiency of CdZnS-Based Photocatalysts at 420 nm: Benchmarking Against Heterojunction Alternatives

A CZS@NiCo-LDH core-shell photocatalyst (cadmium zinc sulfide nanospheres fully covered by nickel-cobalt layered double hydroxides) achieves an apparent quantum efficiency (AQE) of 16.3% at 420 nm, with a corresponding H₂ evolution rate of 18.75 mmol·g⁻¹·h⁻¹ [1]. This performance represents a 44.6-fold enhancement over pristine CZS nanospheres under identical visible-light irradiation conditions [1]. In a separate study, Ni(OH)₂/Ni dual co-catalysts anchored on twinned Cd0.5Zn0.5S achieved an AQE of 50.1% at 420 nm and a PHE rate of 104.5 mmol·g⁻¹·h⁻¹ in Na₂S/Na₂SO₃ sacrificial system [2]. For comparison, a double S-scheme ZnS/ZnO/CdS ternary heterostructure (ZZC14%) achieved 19.8% AQE at 420 nm with a H₂ evolution rate of 4.1 mmol·g⁻¹·h⁻¹ [3]. The CdZnS-based system with optimized co-catalysts thus demonstrates AQE values ranging from 16.3% to 50.1%, which exceed the 19.8% achieved by the ZnS/ZnO/CdS heterostructure when comparing the best-performing configurations [1][2][3].

Quantum efficiency Photocatalytic water splitting Co-catalyst engineering

Composition-Dependent Band Gap Tunability of CdZnS vs. Fixed-Gap Binary Sulfides

The band gap energy of ZnxCd1-xS solid solutions can be tuned continuously from 2.41 eV (x=0, pure CdS) to 3.67 eV (x=1, pure ZnS) by adjusting the Zn:Cd molar ratio [1]. In a specific nanorod synthesis study, the x value (Zn/(Zn+Cd)) was altered across the range from 0.21 to 0.89, with band gap energy tuning linearly from 2.68 eV to 3.59 eV with respect to x . Electrodeposited ZnxCd1-xS thin films demonstrated band gap tailoring from 2.41 eV to 3.5 eV across the entire solid solution composition range [2]. In contrast, binary CdS exhibits a fixed band gap of approximately 2.41–2.42 eV, and binary ZnS exhibits a fixed band gap of approximately 3.67 eV [1][2]. The CdZnS solid solution thus provides a continuous band gap tuning range spanning 1.26 eV (2.41 eV to 3.67 eV), while binary alternatives offer only discrete, fixed values with no tunability [1][2]. First-principles calculations confirm that the replacement between Zn and Cd atoms directly influences the electronic structure distribution, thereby determining the band gap energy .

Band gap engineering Solid solution semiconductors Optoelectronic tunability

Photodetector Responsivity and Detectivity of CdZnS-Based Thin Films: Composition-Dependent Performance Metrics

Cd1-xZnxS nanostructured thin films grown via spray pyrolysis exhibit external quantum efficiency (EQE) ranging from ~0.48% to 553%, detectivity (D*) from 1×10⁹ to 1×10¹¹ Jones, and responsivity from 0.15 to 1.72 A/W, with all parameters improving as Zn doping concentration increases [1]. At 5.0 wt% Zn doping, the films achieved the highest performance metrics: EQE up to 553%, D* up to 1×10¹¹ Jones, and responsivity up to 1.72 A/W [1]. For comparison, stoichiometric SnS films demonstrated photosensitivity of 10.93 [2], while an Al-doped (Cd:Zn)S photodetector (ACZS) achieved a photo-dark current ratio of 95, responsivity of 3.48 mA·W⁻¹, and detectivity of 1.26×10¹¹ Jones at 470 nm [3]. The Cd1-xZnxS system thus provides responsivity spanning 0.15–1.72 A/W and detectivity up to 1×10¹¹ Jones, demonstrating composition-tunable performance that can be optimized for specific detection wavelengths and sensitivity requirements [1]. The superior detectivity values (up to 10¹¹ Jones) indicate high sensitivity to weak optical signals [1][3].

Visible photodetectors Metal sulfide thin films Optoelectronic device figures of merit

QLED External Quantum Efficiency of CdZnS-Based Core-Shell Quantum Dots vs. Alternative Architectures

A QD-LED device fabricated with Cd0.5Zn0.5S/CdSe/CdxZn1-xS heterostructured quantum dots (radius 6.8 nm) achieved a maximum external quantum efficiency (EQE) of 10.5%, which represents a substantial improvement over the 5.1% and 8.4% EQE values obtained for the corresponding reference devices [1]. For comparison, state-of-the-art quantum shell light-emitting diodes (QS-LEDs) based on advanced architectures have achieved EQE up to 22.16% [2]. The CdZnS/CdSe/CdZnS architecture demonstrates that incorporating CdZnS layers in both core and shell positions enhances charge carrier injection and confinement compared to simpler core-shell designs [1]. Furthermore, CdZnS/CdxZn1-xS/ZnS core/shell quantum dots exhibit superior chemical/photochemical stability and more efficient carrier transport compared to ZnCdS/ZnS core/shell quantum dots [3]. While not yet matching the absolute EQE of the most advanced QS-LEDs, the CdZnS-based system provides a ~2× improvement over simpler reference architectures and demonstrates that strategic placement of CdZnS layers is critical for optimizing QLED performance [1][3].

Quantum dot light-emitting diodes Core-shell quantum dots Electroluminescence efficiency

Synthesis Cost-Efficiency of CdZnS Quantum Dots: Aqueous Low-Temperature Routes vs. Traditional Organometallic Methods

A facile, mild, and low-cost aqueous-based synthesis method produces high-quality CdZnS and Cu-doped CdZnS quantum dots with single-crystalline zinc blende structure and high chemical/photochemical stability, avoiding the need for expensive organometallic precursors and high-temperature processing [1]. A related patent covering ZnxCd1-xS synthesis reports that the method is simple, repeatable, safe, environmentally friendly, does not require a glovebox, and reduces cost by more than 60% compared to conventional approaches [2]. This same approach enables scalable synthesis of high-quality nanocrystals with photoluminescence quantum yields of 50–100% and narrow full width at half maximum [2]. Additionally, a biomolecule-assisted, cost-effective synthesis route for Zn0.9Cd0.1S solid solution has been demonstrated for efficient photocatalytic hydrogen production, representing a rational preparation route for large-scale fabrication of metal sulfide photocatalysts [3]. In contrast, traditional organometallic synthesis routes for II-VI quantum dots require inert atmosphere gloveboxes, high-purity organometallic precursors, and elevated temperatures, resulting in substantially higher production costs [1][2]. The aqueous route provides comparable or superior material quality (single-crystalline, monodisperse) at >60% reduced cost, directly addressing the economic barrier to commercial-scale deployment [1][2].

Aqueous synthesis Quantum dot manufacturing Cost-effective semiconductor processing

Cadmium Zinc Sulfide (CAS 12442-27-2) Validated Research and Industrial Application Scenarios


Visible-Light-Driven Photocatalytic Hydrogen Evolution with CdZnS-Based Core-Shell Architectures

For industrial or pilot-scale photocatalytic hydrogen production, CdZnS nanospheres fully coated with NiCo-LDH co-catalysts (CZS@NiCo-LDH) deliver an H₂ evolution rate of 18.75 mmol·g⁻¹·h⁻¹ with 16.3% AQE at 420 nm, representing a 44.6× enhancement over pristine CZS [1]. Alternatively, Ni(OH)₂/Ni dual co-catalysts on twinned Cd0.5Zn0.5S achieve 104.5 mmol·g⁻¹·h⁻¹ H₂ evolution with 50.1% AQE at 420 nm in sacrificial systems [2]. For comparison, ZnS/ZnO/CdS ternary heterostructures provide 4.1 mmol·g⁻¹·h⁻¹ H₂ evolution with 19.8% AQE at 420 nm [3]. The CdZnS-based core-shell approach with optimized co-catalysts is indicated for applications requiring maximum hydrogen yield per unit catalyst mass, while the ZnS/ZnO/CdS heterostructure may be more suitable where lower cost or different material availability constraints apply [1][2][3].

Composition-Tuned CdZnS Thin Films for High-Sensitivity Visible Photodetectors

For visible-light photodetector applications requiring high sensitivity and tunable spectral response, Cd1-xZnxS nanostructured thin films (5.0 wt% Zn doping) provide detectivity up to 1×10¹¹ Jones, responsivity up to 1.72 A/W, and EQE up to 553% [1]. Al-doped (Cd:Zn)S thin films offer an alternative with photo-dark current ratio of 95, responsivity of 3.48 mA·W⁻¹, and detectivity of 1.26×10¹¹ Jones at 470 nm [2]. CdZnS-based photodetectors are indicated for applications demanding highest detectivity (10¹¹ Jones) and broad responsivity range (0.15–1.72 A/W) with composition-tunable performance, whereas Al-doped variants may be preferred for blue-region (470 nm) specific detection with high photo-dark current contrast [1][2].

CdZnS/CdSe/CdZnS Heterostructured Quantum Dots for Efficient QLED Displays

For QLED display and solid-state lighting applications, Cd0.5Zn0.5S/CdSe/CdxZn1-xS heterostructured quantum dots enable devices with EQE of 10.5%, outperforming reference architectures achieving 5.1% and 8.4% EQE [1]. CdZnS/CdxZn1-xS/ZnS core/shell quantum dots further provide superior chemical/photochemical stability and enhanced carrier transport compared to ZnCdS/ZnS core/shell alternatives [2]. While advanced quantum shell LEDs achieve EQE up to 22.16% [3], the CdZnS-based heterostructure offers a >2× EQE improvement over simpler CdSe-based designs at potentially lower fabrication complexity. This scenario is indicated for display manufacturers seeking competitive EQE performance with established CdSe-based quantum dot processing infrastructure [1][2].

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